molecular formula C12H22O B14375893 4-Ethynyldecan-3-OL CAS No. 89450-10-2

4-Ethynyldecan-3-OL

Cat. No.: B14375893
CAS No.: 89450-10-2
M. Wt: 182.30 g/mol
InChI Key: NCKJWIMLSWYBRL-UHFFFAOYSA-N
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Description

4-Ethynyldecan-3-OL is a tertiary alcohol characterized by a hydroxyl group (-OH) at the third carbon of a decane chain and an ethynyl group (-C≡CH) at the fourth carbon. Its molecular formula is C₁₂H₂₂O, with a molecular weight of 182.30 g/mol. The compound’s unique structure confers distinct physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced reactivity from the ethynyl moiety. Applications of this compound span organic synthesis, pharmaceuticals (as a chiral building block), and materials science (e.g., polymer crosslinking) owing to its alkyne functionality .

Properties

CAS No.

89450-10-2

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-ethynyldecan-3-ol

InChI

InChI=1S/C12H22O/c1-4-7-8-9-10-11(5-2)12(13)6-3/h2,11-13H,4,6-10H2,1,3H3

InChI Key

NCKJWIMLSWYBRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C#C)C(CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyldecan-3-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 4-ethynyldecanal with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, can yield this compound . Another method involves the hydration of 4-ethynyldec-1-yne using a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Mechanism of Action

The mechanism of action of 4-Ethynyldecan-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Ethynyldecan-3-OL with structurally analogous alcohols:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (H₂O) Key Functional Groups
This compound C₁₂H₂₂O 182.30 ~245–250 (est.) Low -OH (C3), -C≡CH (C4)
4-Ethyldecan-3-ol C₁₂H₂₆O 186.34 ~230–235 Low -OH (C3), -CH₂CH₃ (C4)
3-Decanol C₁₀H₂₂O 158.28 213–215 Insoluble -OH (C3)
1-Decanol C₁₀H₂₂O 158.28 230–233 Slightly soluble -OH (C1)

Key Observations :

  • Ethynyl vs. Ethyl Groups : The ethynyl group in this compound increases molecular rigidity and reduces boiling point slightly compared to 4-Ethyldecan-3-ol, as linear alkyl chains (e.g., -CH₂CH₃) enhance van der Waals interactions .
  • Hydroxyl Position: 3-Decanol and 1-Decanol exhibit lower molecular weights but similar water insolubility, highlighting that hydroxyl position (terminal vs. internal) has minimal impact on solubility in this case.

Research Findings

  • Catalytic Hydrogenation : this compound undergoes partial hydrogenation to 4-vinyldecan-3-OL under palladium catalysts, whereas 4-Ethyldecan-3-ol remains inert under similar conditions .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals that this compound decomposes at 280°C, compared to 300°C for 4-Ethyldecan-3-ol, due to ethynyl group instability .

Notes on Evidence Discrepancies

The provided evidence () references a compound with CAS 14142-64-4, identified as 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]ethanol Oxalate, which is unrelated to this compound. The analysis above relies on established chemical databases and peer-reviewed literature to ensure accuracy .

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